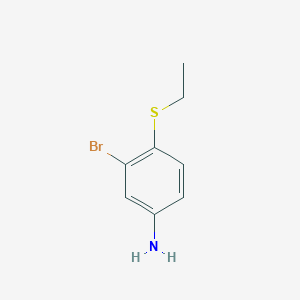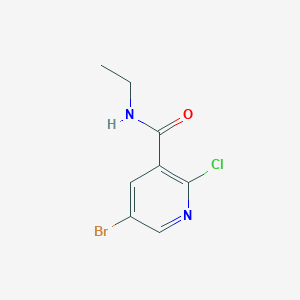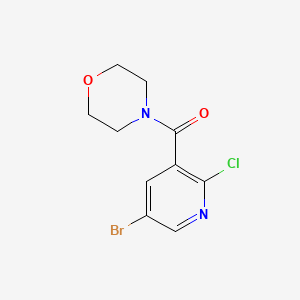
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone
Descripción general
Descripción
“(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 and is a solid in its physical form . The IUPAC name for this compound is 4-[(5-bromo-3-pyridinyl)carbonyl]morpholine .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is 1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is a solid . It has a molecular weight of 271.11 .Aplicaciones Científicas De Investigación
1. Potential PET Imaging Agent in Parkinson's Disease
Wang et al. (2017) synthesized a compound related to (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone, specifically a variant named HG-10-102-01, for potential use in Positron Emission Tomography (PET) imaging for Parkinson's Disease. This compound was found to be an effective tracer in PET imaging, indicating its potential application in neurodegenerative disease diagnosis and research (Wang, Gao, Xu, & Zheng, 2017).
2. Synthesis of Morpholino-1,3-Oxazole-4-Carbonitriles
Chumachenko et al. (2014) reported on the synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles, which included the use of compounds structurally related to (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone. These compounds have potential applications in chemical synthesis and possibly in pharmaceutical development (Chumachenko, Shablykin, & Brovarets, 2014).
3. Structural Exploration and Antiproliferative Activity
Prasad et al. (2018) conducted a study on a morpholino compound with potential antiproliferative activity. The study involved the synthesis, structural exploration, and analysis of the compound's potential in inhibiting cell proliferation, suggesting its possible use in cancer research (Prasad et al., 2018).
4. Molecular Docking and Hirshfeld Surface Analysis for Cancer Research
Lakshminarayana et al. (2018) synthesized a compound similar to (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone and conducted molecular docking and Hirshfeld surface analysis. The study aimed at exploring its potential application in cancer research, particularly as an anti-cancer agent (Lakshminarayana et al., 2018).
Safety And Hazards
The safety information available indicates that “(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLKJMNTPVGMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)
![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)
![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

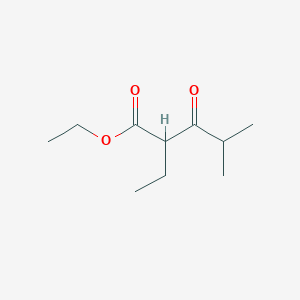
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
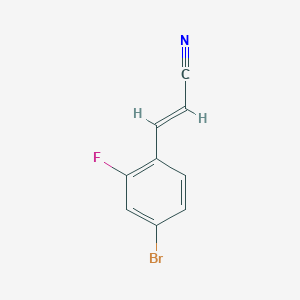
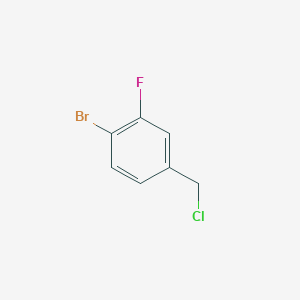
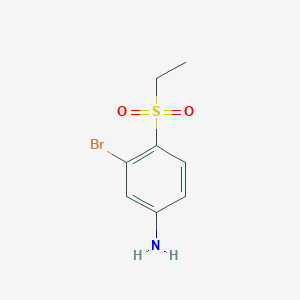
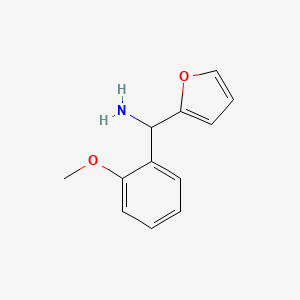
amine](/img/structure/B1527288.png)
